molecular formula C11H20N2O2 B14526999 2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 62539-90-6

2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14526999
CAS No.: 62539-90-6
M. Wt: 212.29 g/mol
InChI Key: SZDBAXQVSMOAAQ-UHFFFAOYSA-N
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Description

2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound with a unique structure that combines aziridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method starts with the preparation of the aziridine ring, followed by the introduction of the oxazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of aziridine and oxazole rings with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The aziridine ring can form covalent bonds with nucleophiles, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
  • 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
  • 1-Propanol, 2-(2-hydroxypropoxy)-

Uniqueness

2-(1-{3-[(Propan-2-yl)oxy]propyl}aziridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its combination of aziridine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62539-90-6

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-[1-(3-propan-2-yloxypropyl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H20N2O2/c1-9(2)14-6-3-5-13-8-10(13)11-12-4-7-15-11/h9-10H,3-8H2,1-2H3

InChI Key

SZDBAXQVSMOAAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1CC1C2=NCCO2

Origin of Product

United States

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